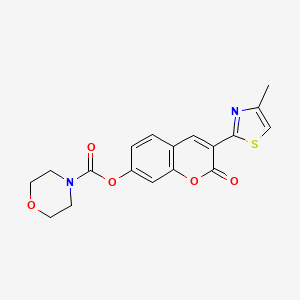

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

The compound 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS: 352658-81-2) is a synthetic coumarin derivative characterized by a fused chromen-2-one core substituted with a 4-methylthiazole group at position 3 and a morpholine-4-carboxylate moiety at position 5. Its molecular formula is C₂₁H₁₇N₂O₅S, with a molecular weight of 437.4 g/mol. The coumarin scaffold is known for diverse biological activities, including anti-inflammatory and kinase inhibition properties, while the thiazole and morpholine groups enhance its pharmacokinetic profile through improved solubility and binding affinity .

Properties

IUPAC Name |

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-11-10-26-16(19-11)14-8-12-2-3-13(9-15(12)25-17(14)21)24-18(22)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTIGCPPDFXVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable thioamide with a haloketone or haloester.

Morpholine Carboxylate Addition: The final step involves the coupling of the chromone-thiazole intermediate with morpholine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of coumarin derivatives functionalized with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Computational Comparison of Coumarin Derivatives

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|---|

| Target compound (352658-81-2) | C₂₁H₁₇N₂O₅S | 437.4 | 4-methylthiazole, morpholine carboxyl | 2.8* | 8 | 4 |

| [3-(4-Cl-phenyl)-4-oxo-2-CF₃] variant (637748-17-5) | C₂₁H₁₅ClF₃NO₅ | 453.8 | 4-Cl-phenyl, CF₃, morpholine carboxyl | 4.1 | 8 | 3 |

| [3-(2-MeO-phenyl)-4-oxo] variant (845903-21-1) | C₂₁H₁₈N₂O₆ | 418.4 | 2-MeO-phenyl, morpholine carboxyl | 2.5* | 9 | 5 |

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects on Lipophilicity: The 4-chlorophenyl/trifluoromethyl variant (CAS 637748-17-5) exhibits higher lipophilicity (XLogP3 = 4.1) due to electron-withdrawing Cl and CF₃ groups, which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Rotatable Bonds :

- The target compound and its analogs share 8–9 hydrogen bond acceptors, primarily from the morpholine and carbonyl groups, suggesting strong interactions with biological targets like kinases or PI3Kγ .

- Increased rotatable bonds in the 2-methoxyphenyl variant (5 vs. 3–4) may reduce metabolic stability compared to the more rigid CF₃-substituted analog .

Biological Activity Trends :

- Compounds with electron-deficient substituents (e.g., Cl, CF₃) often show enhanced kinase inhibition due to stronger π-π stacking with hydrophobic enzyme pockets. For example, PI3Kγ inhibitors with thiazole and oxadiazole motifs (e.g., TASP0415914) demonstrate similar structure-activity relationships .

- The morpholine carboxylate group in all variants likely contributes to solubility and target engagement, as seen in other coumarin-based therapeutics .

Biological Activity

The compound 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS Number: 637746-81-7) is a synthetic derivative that integrates a coumarin core with thiazole and morpholine functionalities. This structural combination has been associated with various biological activities, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazole ring is significant as it is known to enhance the biological activity of compounds through various mechanisms, including enzyme inhibition.

Acetylcholinesterase Inhibition

Research indicates that compounds containing coumarin and thiazole moieties exhibit notable acetylcholinesterase (AChE) inhibitory activity. A study focused on similar compounds demonstrated that derivatives with a coumarin backbone showed promising results in inhibiting AChE, which is crucial for maintaining acetylcholine levels in the brain—particularly relevant for Alzheimer's treatment .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | AChE Inhibition |

| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 | AChE Inhibition |

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to inhibit AChE, thereby potentially improving cognitive function and memory retention in models of neurodegeneration. The structural features, including the thiazole ring, may facilitate interactions with the active site of AChE, enhancing binding affinity and efficacy .

Study on Coumarin Derivatives

In a comparative study involving various coumarin derivatives, it was found that those incorporating thiazole exhibited superior inhibitory effects against AChE compared to their non-thiazole counterparts. This suggests that the integration of thiazole into the coumarin structure may enhance biological activity through synergistic effects .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between these compounds and AChE. The results indicated that the This compound forms stable complexes with AChE, suggesting a mechanism for its inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.